6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol
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Overview
Description
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is an organic compound with the molecular formula C8H3BrF3NS2. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields of research and industry .
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .
Mode of Action
This compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .
Biochemical Pathways
The affected pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This can lead to a reduction in behaviors such as biofilm formation and virulence production .
Pharmacokinetics
The compound has been shown to have promising quorum-sensing inhibitor activities with ic50 values of 1152 μg mL −1, 1822 μg mL −1, and 455 μg mL −1 . These values suggest that the compound may have good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the lasB quorum sensing system . This leads to a disruption in bacterial communication and coordination of behaviors, potentially reducing their virulence and ability to form biofilms .
Action Environment
Environmental factors can influence the action of this compound. For instance, the effectiveness of quorum sensing inhibitors can be influenced by factors such as the presence of other bacteria, the availability of nutrients, and the physical characteristics of the environment . .
Preparation Methods
The synthesis of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol typically involves the bromination of 4-(trifluoromethyl)benzo[d]thiazole-2-thiol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Comparison with Similar Compounds
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol can be compared with other similar compounds, such as:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar in structure but lacks the thiol group, which may affect its reactivity and biological activity.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: Contains a chlorine atom instead of bromine, which can lead to different chemical properties and applications.
Benzo[d]thiazole-2-thiol derivatives: A broad class of compounds with varying substituents that can exhibit diverse biological activities and chemical reactivities.
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSJNXHRWSYML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682073 |
Source
|
Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-27-1 |
Source
|
Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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